Sulfadiazine sodium Sulfadiazine sodium Sulfadiazine Sodium is a sodium salt form of sulfadiazine, an intermediate-acting bacteriostatic, synthetic sulfanilamide derivative.
See also: Sulfadiazine (has active moiety); Pyrimethamine; Sulfadiazine Sodium (component of); Sulfadiazine Sodium; Trimethoprim (component of).
Brand Name: Vulcanchem
CAS No.: 547-32-0
VCID: VC20779646
InChI: InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);
SMILES: C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Molecular Formula: C10H10N4NaO2S
Molecular Weight: 273.27 g/mol

Sulfadiazine sodium

CAS No.: 547-32-0

Cat. No.: VC20779646

Molecular Formula: C10H10N4NaO2S

Molecular Weight: 273.27 g/mol

* For research use only. Not for human or veterinary use.

Sulfadiazine sodium - 547-32-0

CAS No. 547-32-0
Molecular Formula C10H10N4NaO2S
Molecular Weight 273.27 g/mol
IUPAC Name sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide
Standard InChI InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);
Standard InChI Key RKISJHYCSQKDTK-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Canonical SMILES C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Chemical Identity and Physical Properties

Sulfadiazine sodium is a sulfonamide antibiotic with the molecular formula C10H9N4NaO2S and a molecular weight of 272.26 g/mol . It was developed in 1940 by Richard Roblin at the Stamford Research Laboratories of the American Cyanamid Company as a more potent and less toxic alternative to sulfapyridine . The compound is also known by several synonyms including sulfadiazine sodium salt, soluble sulfadiazine, and sodium sulphadiazine .

Physical Characteristics

Sulfadiazine sodium presents as a white to off-white crystalline powder with distinctive physical properties . The compound has a high melting point exceeding 300°C and demonstrates specific solubility characteristics that influence its pharmaceutical applications . The compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates special storage considerations .

The key physical properties of sulfadiazine sodium are summarized in the following table:

PropertyCharacteristic
Physical formSolid
ColorWhite to Off-White
Melting point>300°C
StabilityHygroscopic
Solubility in waterFreely soluble (50mg/mL)
Solubility in DMSOSlightly soluble
Solubility in MethanolSlightly soluble

Mechanism of Action

Sulfadiazine sodium exhibits a well-documented mechanism of action that explains its antimicrobial efficacy across various bacterial species.

Bacteriostatic Activity

Sulfadiazine sodium functions as a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing bacteria . This mechanism is particularly significant as it allows the body's immune system to more effectively combat the reduced bacterial population.

Inhibition of Folate Synthesis

The primary mechanism of action involves competitive inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in bacterial folic acid synthesis by facilitating the proper processing of para-aminobenzoic acid (PABA) . By competitively binding to the enzyme, sulfadiazine sodium prevents PABA incorporation into the folate synthesis pathway, ultimately disrupting bacterial metabolism and replication .

This mechanism is particularly effective because:

  • Folic acid is essential for bacterial nucleic acid synthesis and cellular reproduction

  • Many bacteria cannot utilize exogenous folate and must synthesize it endogenously

  • The inhibited pathway is relatively specific to microorganisms, providing a degree of selective toxicity

Antimicrobial Spectrum and Efficacy

Sulfadiazine sodium demonstrates considerable breadth in its antimicrobial activity, making it valuable for various clinical applications.

Bacterial Susceptibility

The compound shows activity against a wide range of microorganisms, including both gram-positive and gram-negative bacteria . It is particularly effective against organisms commonly implicated in urinary tract infections . Additionally, the compound has demonstrated efficacy against Chlamydia species .

It is important to note that bacterial sensitivity is generally uniform across the sulfonamide class, and resistance to one sulfonamide typically indicates resistance to all members of this class . This cross-resistance phenomenon has significant implications for clinical practice and antimicrobial stewardship.

Antiprotozoal Activity

Beyond its antibacterial properties, sulfadiazine sodium has proven effective against certain protozoan pathogens, most notably Toxoplasma gondii and Plasmodium species . When combined with pyrimethamine, it has particular utility in treating toxoplasmosis, including cases in immunocompromised patients and congenital infections .

Therapeutic Applications

The broad antimicrobial spectrum of sulfadiazine sodium has led to its application in treating various infectious conditions.

Clinical Indications

Sulfadiazine is indicated for several specific infections and conditions, including:

  • Urinary tract infections (primarily pyelonephritis, pyelitis, and cystitis) caused by susceptible strains of Escherichia coli, Klebsiella species, Enterobacter species, Staphylococcus aureus, Proteus mirabilis, and P. vulgaris

  • Toxoplasmosis encephalitis, particularly in patients with acquired immunodeficiency syndrome, when used as adjunctive therapy with pyrimethamine

  • Chancroid and trachoma infections

  • Inclusion conjunctivitis

  • Nocardiosis

  • Malaria due to chloroquine-resistant strains of Plasmodium falciparum, in specific treatment protocols

  • Rheumatic fever and meningococcal meningitis

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties that contribute to its clinical utility:

  • Readily absorbed through oral administration

  • Widely distributed throughout body tissues

  • Achieves high levels in pleural, peritoneal, synovial, and ocular fluids

  • Excreted largely in the urine

Safety ParameterClassification
Symbol (GHS)GHS07, GHS09
Signal wordWarning
Hazard statementsH302-H315-H319-H411
Precautionary statementsP273-P301+P312+P330-P302+P352-P305+P351+P338
Hazard CodesXn
Risk Statements22-36/37/38-42/43

Recent Research Findings

Recent scientific investigations have expanded our understanding of sulfadiazine sodium's effects beyond its established antimicrobial applications.

Metabolomic Effects

Recent research has investigated the effects of sulfadiazine sodium on metabolic profiles in animal models. One study examined how the compound ameliorates metabolomic perturbations in mice during infection . Key findings included:

  • Acute infection disturbed nitrogen metabolism in mice

  • Treatment with sulfadiazine sodium appeared to influence various metabolic pathways including:

    • Linoleic acid metabolism

    • Glutamine metabolism

    • α-Linoleic acid metabolism

    • Histidine metabolism

  • Amino acid metabolic pathways were significantly affected, particularly:

    • Tryptophan metabolism

    • Phenylalanine metabolism

    • Tyrosine metabolism

These findings suggest that beyond its direct antimicrobial effects, sulfadiazine sodium may have broader impacts on host metabolism during infection, potentially contributing to its therapeutic efficacy through multiple mechanisms.

Molecular Targets

Research has identified specific molecular targets for sulfadiazine, with measured potency values against various targets:

TargetPotency
CHEMBL472221.0 μM [IC50]
CHEMBL61288841.2 μM [IC50]
CHEMBL23646684.2 μM [IC50]

These quantified interactions provide valuable insight into the compound's molecular pharmacology and may inform future drug development efforts .

ManufacturerProduct DescriptionPackagingPrice (USD)
Sigma-AldrichSulfadiazine sodium salt analytical standard, ≥98%25g$28.50
Sigma-AldrichSulfadiazine sodium salt analytical standard, ≥98%100g$86.00
TRCSulfadiazine sodium salt50g$65.00
UsbiologicalSulfadiazine sodium salt25g$287.00
UsbiologicalSulfadiazine Sodium Salt25g$305.00

These pricing variations reflect differences in purity, certification, and manufacturing processes .

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